![molecular formula C7H6ClN3S B1400300 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1192711-79-7](/img/structure/B1400300.png)

2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Overview

Description

“2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound. It is used as a building block in medicinal chemistry synthesis . It has been used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It was also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .

Synthesis Analysis

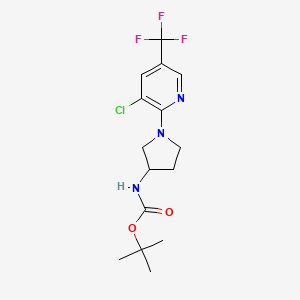

The synthesis of pyrimidine derivatives, including “2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine”, often involves the use of organolithium reagents . For example, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Chemical Reactions Analysis

Pyrimidines, including “2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine”, undergo various chemical reactions. For instance, 4-chloro-2-methylthiopyrimidine reacts with organolithium reagents to introduce a new hydrophobic side chain . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Scientific Research Applications

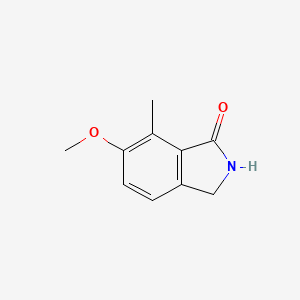

Medicinal Chemistry Synthesis

2-Chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine serves as a building block in medicinal chemistry synthesis. It is utilized in the total synthesis of marine alkaloids such as variolin B, which has potential antitumor and antiviral activities .

KDR Kinase Inhibitors

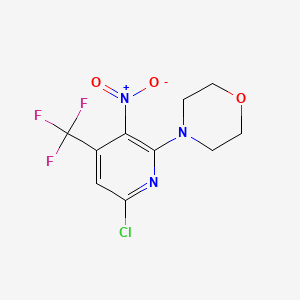

This compound is used in the synthesis of 2,4-disubstituted pyrimidines, which are a novel class of kinase inhibitors targeting KDR (kinase insert domain receptor), a key factor in angiogenesis and tumor growth .

Anti-inflammatory Agents

In the field of anti-inflammatory research, derivatives of this compound have been identified as inhibitors of NF-κB and AP-1, transcription factors that play a significant role in inflammation and immune responses .

Drug Development

The pyrimidine core of 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is central to many FDA-approved drugs. Research focuses on synthetic approaches that improve druglikeness and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties .

Safety and Hazards

Future Directions

The future directions for “2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine” could involve further exploration of its potential as a kinase inhibitor . There is interest in the synthesis of 4,6-disubstituted pyrimidines . The introduction of hydrophobic groups or a cationic side chain are expected to enhance affinity with the serotonin (5-HT) receptor sites .

Mechanism of Action

Target of Action

It’s worth noting that pyrimidine derivatives have been known to target cyclin-dependent kinases (cdks), which are crucial drivers of the cell cycle . CDKs regulate the cell cycle and control the transcriptional process, which is an essential pathway for cell cycle regulatory machinery .

Mode of Action

Related compounds such as palbociclib, a small molecule cdk inhibitor, inhibit ser780/ser795 phosphorylation on rb protein to induce g1 arrest . This suggests that 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine might interact with its targets in a similar manner, leading to changes in the cell cycle.

Biochemical Pathways

Given its potential interaction with cdks, it can be inferred that it may affect the cell cycle regulatory machinery . This could lead to downstream effects such as the inhibition of cell division and potentially the prevention of uncontrolled cell growth and metastasis .

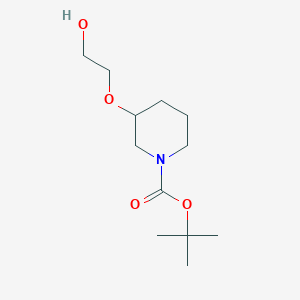

Pharmacokinetics

It is noted that the compound has a high gi absorption and is bbb permeant . Its lipophilicity allows it to diffuse easily into cells , which could impact its bioavailability.

Result of Action

Based on its potential interaction with cdks, it could lead to the inhibition of cell division, potentially preventing uncontrolled cell growth and metastasis .

Action Environment

It is noted that thermal decomposition of the compound can lead to the release of irritating gases and vapors . This suggests that the compound’s action, efficacy, and stability could be influenced by temperature and other environmental conditions.

properties

IUPAC Name |

2-chloro-4-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRQADQROKOHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC2=C1C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | |

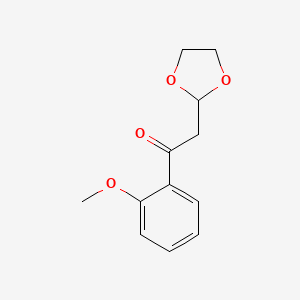

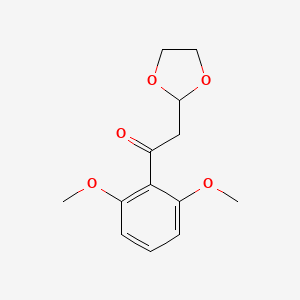

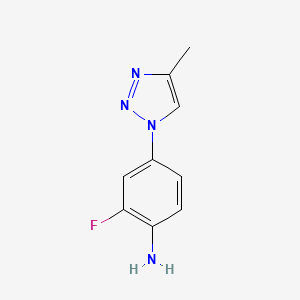

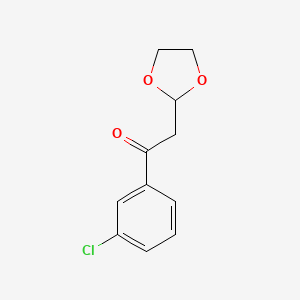

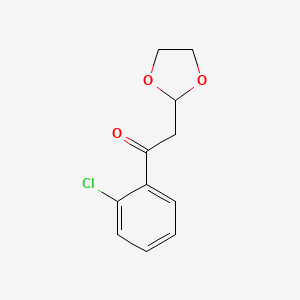

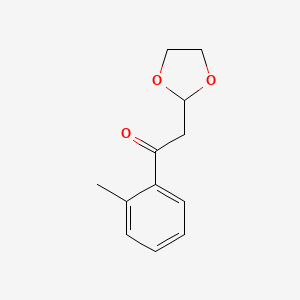

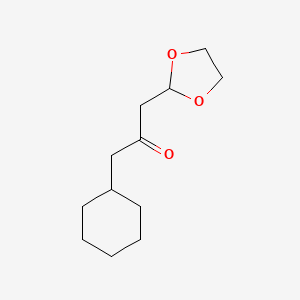

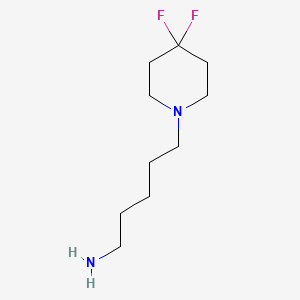

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(3,4-Dimethoxyphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1400218.png)